Amylin (8-37), rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C140H227N43O43 |

|---|---|

Molecular Weight |

3200.6 g/mol |

IUPAC Name |

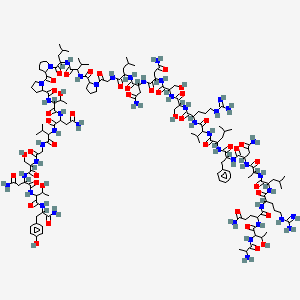

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-(2-aminopropanoylamino)-3-hydroxybutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154) |

InChI Key |

KXIRMGRGEHRNNC-UHFFFAOYSA-N |

sequence |

ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Rat Amylin (8-37)

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of rat amylin (8-37). This peptide fragment is a valuable tool in metabolic research, particularly in studies related to glucose homeostasis and amylin receptor pharmacology. This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes and pathways.

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety. The (8-37) fragment of amylin is a C-terminal truncated analog that acts as a weak antagonist at amylin receptors (AMY).[1] The rat isoform of this fragment is often used in research due to its non-aggregating properties compared to its human counterpart.

The amino acid sequence for rat amylin (8-37) is: H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 [2][3]

This guide details the chemical synthesis of this 30-amino acid, C-terminally amidated peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis and Purification Workflow

The overall process for obtaining pure rat amylin (8-37) involves a series of sequential steps, from initial synthesis on a solid support to final purification and characterization. A generalized workflow is depicted below.

Caption: Figure 1: General Workflow for Rat Amylin (8-37) Synthesis and Purification

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of C-terminally amidated peptides.

3.1.1. Materials and Reagents

-

Resin: Rink Amide MBHA resin (0.5 - 0.8 mmol/g substitution)

-

Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf)

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Precipitation Solvent: Cold diethyl ether

3.1.2. Synthesis Procedure

The synthesis is typically performed on an automated peptide synthesizer. The following describes a single coupling cycle.

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[4]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the vessel.

-

Treat again with 20% piperidine in DMF for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU/HOBt in DMF.

-

Add 8 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 45-60 minutes.

-

Drain the reaction vessel and wash thoroughly with DMF.

-

-

Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Tyr to the N-terminal Ala. For "difficult" couplings, such as those involving proline or sequences prone to aggregation, a double coupling strategy (repeating step 3) may be employed.[5]

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then IPA. Dry the resin under vacuum.

3.1.3. Cleavage and Deprotection

-

Transfer the dried peptide-resin to a cleavage vessel.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

-

Lyophilize the crude peptide from a water/acetonitrile mixture to obtain a fluffy white powder.

Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography.

3.2.1. Materials and Reagents

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Solvent: Mobile Phase A or a solvent that ensures complete dissolution of the crude peptide, such as hexafluoroisopropanol (HFIP) for aggregation-prone peptides.[6]

3.2.2. Purification Protocol

-

Crude Peptide Dissolution: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. The sample should be filtered through a 0.45 µm filter before injection.[7]

-

Method Development (Analytical Scale): It is recommended to first optimize the separation on an analytical C18 column with the same packing material. A typical scouting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[8]

-

Preparative Purification:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient optimized from the analytical run. A shallow gradient (e.g., 0.5-1.0% increase in Mobile Phase B per minute) around the elution point of the target peptide will provide the best resolution.[9]

-

Monitor the elution profile at 214 nm and 280 nm.[10]

-

Collect fractions corresponding to the main peak.

-

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of rat amylin (8-37).

Table 1: Synthesis Parameters and Yield

| Parameter | Value |

| Resin Type | Rink Amide MBHA |

| Resin Substitution | 0.6 mmol/g |

| Synthesis Scale | 0.25 mmol |

| Crude Peptide Yield (mg) | ~650 mg |

| Theoretical Yield (mg) | 800.15 mg |

| Crude Yield (%) | ~81% |

Table 2: HPLC Purification Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 10 µm, 300 Å |

| Dimensions | 21.2 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Gradient | 20-50% B over 60 minutes |

| Detection Wavelength | 214 nm |

Table 3: Purity and Characterization

| Parameter | Result |

| Purity before HPLC | ~65-75% |

| Purity after HPLC | >95% (typically >98%) |

| Molecular Weight (Theoretical) | 3200.61 Da |

| Molecular Weight (Observed by MS) | 3200.5 ± 0.5 Da |

Amylin Receptor Signaling Pathway

Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[11][12] The specific RAMP determines the receptor subtype (AMY1, AMY2, or AMY3). Upon amylin binding, the receptor complex undergoes a conformational change, leading to the activation of intracellular signaling cascades, primarily through the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13]

Caption: Figure 2: Amylin Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. Amylin (8-37),rat | PA16900 | Biosynth [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]

- 6. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. hplc.eu [hplc.eu]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physiological Role of Endogenous Amylin (8-37) in Rats

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis and energy balance. The physiological actions of this hormone are often elucidated through the use of selective antagonists, such as amylin (8-37), a truncated analog of native amylin. In rat models, the administration of amylin (8-37) has revealed that endogenous amylin tonically regulates several key metabolic processes. These include modulating insulin action, controlling glucagon secretion, regulating gastric emptying, and influencing food intake and satiety. This document provides a comprehensive overview of the physiological role of endogenous amylin in rats, with a focus on data derived from studies utilizing the antagonist amylin (8-37) and its analog, AC187. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and drug development in this area.

Introduction to Amylin and its Antagonist Amylin (8-37)

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide that works in concert with insulin to regulate blood glucose levels.[1][2] Its functions include slowing the rate of glucose appearance in the bloodstream by inhibiting mealtime glucagon secretion and delaying gastric emptying.[1] Due to its synergistic role with insulin, understanding the physiological importance of endogenous amylin is crucial for developing therapies for metabolic diseases.

Amylin (8-37) is a specific amylin antagonist used to investigate the physiological functions of endogenous amylin.[3] By blocking the action of amylin at its receptors, researchers can observe the resulting physiological changes and infer the role of the endogenous hormone. AC187 is another potent and selective amylin receptor antagonist frequently used in these studies.[1][2][4]

Physiological Roles of Endogenous Amylin in Rats

Studies using amylin (8-37) and AC187 in rats have demonstrated that endogenous amylin has several key physiological functions:

-

Regulation of Glucose Homeostasis and Insulin Sensitivity: Endogenous amylin appears to modulate insulin action. Administration of amylin (8-37) in both normal and insulin-resistant rats enhanced whole-body and muscle insulin sensitivity and reduced plasma insulin levels.[3][5] This suggests that endogenous amylin may have a tonic effect on insulin action. Furthermore, blocking endogenous amylin with an antagonist suppressed the rise in plasma lactate following a glucose load, indicating a role in in-vivo metabolism.[4]

-

Control of Glucagon Secretion: Amylin blockade with AC187 led to an increase in glucagon concentration, indicating that endogenous amylin tonically inhibits glucagon secretion.[1] This is a critical mechanism for controlling the rate of glucose appearance in the circulation.[1]

-

Regulation of Gastric Emptying: The use of amylin antagonists has shown that endogenous amylin plays a role in slowing gastric emptying.[1] Blockade of amylin receptors accelerated the emptying of liquids from the stomach, which can lead to an exaggerated glycemic response after a meal.[1]

-

Satiety and Food Intake Regulation: Endogenous amylin is involved in the central regulation of food intake and energy balance.[6] Administration of the amylin antagonist AC187, either intravenously or directly into the brain (third ventricle or area postrema), resulted in increased food intake.[2][6][7] This effect is characterized by an increase in both meal size and meal frequency, supporting the hypothesis that endogenous amylin is essential for normal satiation.[2] Long-term inhibition of central amylin signaling has been shown to increase body adiposity.[6]

-

Lipid Metabolism: The administration of amylin (8-37) has been shown to alter lipid metabolism in rats.[3][5] Specifically, it increased basal plasma triglycerides while lowering nonesterified fatty acids.[3][5] In saline-treated rats, the antagonist also reduced muscle triglyceride and total long-chain acyl-CoA content.[3][5]

Quantitative Data from Key Experiments

The following tables summarize quantitative data from studies investigating the effects of amylin antagonists in rats.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Plasma Insulin | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Reduced plasma insulin (P < 0.001) in both groups. | [3] |

| Insulin Sensitivity | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Enhanced whole body and muscle insulin sensitivity (P < 0.05). Corrected hGH-induced liver insulin resistance. | [3] |

| Lipid Metabolism | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Increased basal plasma triglycerides, lowered plasma nonesterified fatty acids. Reduced muscle triglyceride and total long-chain acyl-CoA content in saline-treated rats (P < 0.05). | [3] |

| Glucagon Secretion | Sprague-Dawley rats | Amylin receptor blocker AC187 | Increased glucagon concentration. | [1] |

| Gastric Emptying | Sprague-Dawley rats | Amylin receptor blocker AC187 | Accelerated gastric emptying of liquids. | [1] |

| Post-challenge Glycemia | Hyperamylinemic, obese Lister Albany/NIH rats | Amylin receptor blocker AC187 during a glucose challenge | Exaggerated post-challenge glycemia. | [1] |

| Food Intake (Acute) | Non-food-deprived rats | Intravenous infusion of AC187 (60–2,000 pmol·kg⁻¹·min⁻¹) | Dose-dependent stimulation of food intake (maximal increases from 76% to 171%). Increased mean meal size and meal frequency. | [2] |

| Food Intake (Central) | Ad lib-fed male Long Evans rats | Bolus third-ventricle infusion of AC187 (250 or 1000 pmol) | Significantly elevated 4-hour food intake. | [6] |

| Food Intake (Chronic) | Male Long Evans rats | 14-day continuous third-ventricle infusion of AC187 (100 pmol/h) | Significantly more food consumed over 14 days (Control: 322 ± 6 g vs. AC187: 360 ± 12 g). | [6] |

| Body Composition | Male Long Evans rats | 14-day continuous third-ventricle infusion of AC187 (100 pmol/h) | Body fat increased by about 30% with no difference in lean tissue. | [6] |

| Plasma Lactate | Rats | Pre-treatment with AC187 followed by a 2 mmol glucose load | The rise in plasma lactate was less than in rats administered glucose only (P < 0.02). | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Infusion and Hyperinsulinemic Clamp

-

Objective: To assess the effect of amylin-(8-37) on insulin action and lipid metabolism.[3]

-

Animal Model: Fasting conscious Wistar rats.[3]

-

Procedure:

-

Rats were infused with either saline or human growth hormone (hGH) to induce insulin resistance.

-

Within these groups, a subset received a co-infusion of rat amylin-(8-37) at a rate of 0.125 µmol/h for 5.75 hours.[3]

-

At 3.75 hours into the infusion, a hyperinsulinemic (100 mU/l) euglycemic clamp was initiated.[3]

-

A bolus of 2-deoxy-D-[3H]glucose and [14C]glucose was administered to measure glucose uptake and turnover.[3]

-

Blood samples were collected to measure plasma insulin, triglycerides, and nonesterified fatty acids.[3]

-

Muscle tissue was analyzed for triglyceride and long-chain acyl-CoA content.[3]

-

Central Administration and Food Intake Monitoring

-

Objective: To determine the role of central endogenous amylin in regulating food intake and energy balance.[6]

-

Animal Model: Male Long Evans rats with cannulas implanted into the third cerebral ventricle (i3vt).[6]

-

Procedure (Acute):

-

Procedure (Chronic):

-

Rats received a continuous i3vt infusion of CSF or AC187 (100 pmol/h) for 14 days via implanted osmotic pumps.[6]

-

Daily food intake and body weight were recorded.

-

At the end of the 14-day period, body composition (fat and lean mass) was analyzed.[6]

-

Fasting plasma glucose and insulin levels were measured.[6]

-

Gastric Emptying and Glucagon Secretion Studies

-

Objective: To evaluate the effect of amylin receptor blockade on gastric emptying and glucagon secretion.[1]

-

Animal Model: Sprague-Dawley rats and genetically obese Lister Albany/NIH rats.[1]

-

Procedure:

-

The effect of the amylin antagonist AC187 on glucagon secretion was studied during euglycemic, hyperinsulinemic clamps in Sprague-Dawley rats.[1]

-

Gastric emptying of liquids was assessed in Sprague-Dawley rats following AC187 administration.[1]

-

In hyperamylinemic, obese Lister Albany/NIH rats, the impact of AC187 on gastric emptying and plasma glucose profiles was measured during a glucose challenge.[1]

-

Signaling Pathways and Experimental Workflows

The physiological effects of amylin are mediated through a complex receptor system. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[8]

Proposed Signaling for Satiety

Endogenous amylin, released from the pancreas post-meal, acts on receptors in the area postrema of the hindbrain.[7][9] This signal is then relayed to other brain regions to induce satiety and reduce food intake.[10] The antagonist amylin (8-37) or AC187 blocks this interaction, thereby increasing food consumption.

Caption: Amylin-mediated satiety signaling pathway and its blockade by antagonists.

Experimental Workflow for Investigating Central Amylin Action

The following diagram illustrates a typical workflow for studying the central effects of endogenous amylin on food intake in rats.

Caption: Experimental workflow for central administration of amylin antagonists in rats.

Conclusion and Future Directions

The use of the antagonist amylin (8-37) and its analogs in rat models has been instrumental in defining the physiological role of endogenous amylin. It is now clear that endogenous amylin is a key regulator of glucose homeostasis, working through mechanisms that include the modulation of insulin sensitivity, suppression of glucagon, and control of gastric emptying. Furthermore, its central actions on satiety and food intake highlight its importance in energy balance.

For drug development professionals, these findings underscore the therapeutic potential of targeting the amylin system. Amylin mimetics are already in clinical use, but a deeper understanding of the nuanced roles of endogenous amylin could lead to the development of novel therapeutics for obesity and diabetes with improved efficacy and side-effect profiles.

Future research should focus on dissecting the downstream signaling pathways activated by amylin receptors in different tissues. Investigating the interaction of amylin with other metabolic hormones and exploring its role in different models of metabolic disease will also be crucial for a complete understanding of its physiological significance.

References

- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective amylin antagonist suppresses rise in plasma lactate after intravenous glucose in the rat. Evidence for a metabolic role of endogenous amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infusion of the amylin antagonist AC 187 into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Amylin (8-37), Rat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of the rat isoform of Amylin (8-37), a truncated peptide analog of the pancreatic hormone amylin. This document summarizes key findings from in vitro studies in rat models, detailing its receptor binding profile, downstream signaling pathways, and cellular effects. The information is presented to support further research and drug development efforts targeting the amylin receptor system.

Receptor Binding Profile of Rat Amylin (8-37)

Rat Amylin (8-37) functions as a competitive antagonist at amylin receptors (AMY). Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), designated as AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). The specific RAMP subunit influences the receptor's affinity for ligands.

In vitro studies have demonstrated that rat Amylin (8-37) exhibits a weak antagonistic affinity for amylin receptors.[1] It also shows some cross-reactivity with calcitonin gene-related peptide (CGRP) receptors, which share structural homology with amylin receptors. However, its antagonist potency is generally greater at amylin receptors for metabolic effects.[2]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of rat Amylin (8-37) and related peptides at amylin and CGRP receptors in rat tissues and cell lines.

| Ligand | Receptor/Tissue | Assay Type | Ki (nM) | Reference |

| Rat Amylin (8-37) | Rat Nucleus Accumbens | Radioligand Binding ([¹²⁵I]amylin) | - | [2] |

| Rat Amylin | Rat Liver Membranes | Radioligand Binding ([¹²⁵I]CGRP) | 35 | [3] |

| Rat Amylin | Rat Brain Membranes | Radioligand Binding ([¹²⁵I]CGRP) | 37 | [3] |

| Rat Amylin | L6 Myocytes | Radioligand Binding ([¹²⁵I]CGRP) | 91 | [3] |

Note: Specific Ki values for rat Amylin (8-37) are not consistently reported across the literature, with its antagonist activity often characterized by functional assays.

Downstream Signaling Pathways

Amylin receptor activation primarily couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Rat Amylin (8-37) competitively inhibits this amylin-induced cAMP production.

Another signaling pathway implicated in amylin action is the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK). Amylin has been shown to induce ERK phosphorylation in certain cell types, and as an antagonist, Amylin (8-37) is expected to block this effect.[4]

Signaling Pathway Diagram

Caption: Amylin signaling pathway and the antagonistic action of Amylin (8-37).

In Vitro Cellular and Physiological Effects

The antagonistic properties of rat Amylin (8-37) have been characterized in various in vitro models, primarily in tissues and cells involved in metabolism.

Inhibition of Amylin-Mediated Effects on Glycogen Synthesis

In isolated rat soleus muscle, amylin inhibits insulin-stimulated glycogen synthesis. Rat Amylin (8-37) effectively blocks this inhibitory effect of amylin, demonstrating its antagonistic action at the tissue level.[5][6] In the absence of amylin, Amylin (8-37) itself has no effect on glycogen synthesis.[5][6]

Antagonism of cAMP Production

In rat L6 muscle cells, amylin stimulates the production of cAMP. The CGRP receptor antagonist, CGRP (8-37), which also has affinity for amylin receptors, has been shown to completely block the amylin-induced increase in cAMP.[3] Rat Amylin (8-37) is expected to have a similar inhibitory effect on amylin-stimulated cAMP accumulation.

Quantitative Functional Antagonism Data

| Antagonist | Agonist | Cell/Tissue Type | Assay | IC50 / pA2 | Reference |

| Rat Amylin (8-37) | Rat Amylin | Isolated Rat Soleus Muscle | Glycogen Synthesis Inhibition | - | [5][6] |

| CGRP (8-37) | Rat Amylin | L6 Myocytes | cAMP Accumulation | - | [3] |

Note: Quantitative antagonist potency values such as IC50 or pA2 for rat Amylin (8-37) in functional assays are not always explicitly stated in the reviewed literature, with effects often described qualitatively.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of rat Amylin (8-37).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Caption: Generalized workflow for a radioligand binding assay.

Protocol Details:

-

Buffers: Typically, a Tris-based buffer containing protease inhibitors and bovine serum albumin is used.

-

Incubation Conditions: Incubation is carried out at a specific temperature (e.g., 22°C or 4°C) for a duration sufficient to reach binding equilibrium.

-

Non-specific Binding: Determined by adding a high concentration of an unlabeled ligand.

-

Data Analysis: The Cheng-Prusoff equation is often used to calculate the Ki from the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.

Caption: Generalized workflow for a cAMP accumulation assay.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation state of ERK, indicating the activation of the MAPK signaling pathway.

Caption: Generalized workflow for an ERK phosphorylation assay via Western Blot.

Conclusion

In vitro studies in rat models have established Amylin (8-37) as a weak but specific antagonist of amylin receptors. Its mechanism of action involves the competitive blockade of amylin binding to its receptors, thereby inhibiting downstream signaling pathways such as cAMP production and potentially ERK phosphorylation. This antagonism translates to the reversal of amylin's cellular effects, notably the inhibition of insulin-stimulated glycogen synthesis in skeletal muscle. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on the amylin system and its therapeutic modulation. Further characterization of the antagonist potency of rat Amylin (8-37) at different amylin receptor subtypes will be valuable for a more complete understanding of its in vitro pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antagonistic Role of Rat Amylin (8-37) in Insulin Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, has been implicated in the modulation of carbohydrate and lipid metabolism. Under conditions of hyperamylinemia, often associated with insulin resistance, amylin can antagonize insulin's metabolic actions. Rat Amylin (8-37), a truncated analog of native rat amylin, acts as a specific amylin receptor antagonist. This technical guide provides an in-depth overview of the effects of rat Amylin (8-37) on insulin action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics targeting metabolic diseases.

Core Effects of Rat Amylin (8-37) on Insulin Action

Rat Amylin (8-37) enhances insulin sensitivity in both normal and insulin-resistant states. Its primary mechanism involves blocking the inhibitory effects of endogenous amylin on insulin-stimulated glucose uptake and metabolism, particularly in skeletal muscle. Key effects include:

-

Increased whole-body and muscle insulin sensitivity: Administration of Amylin (8-37) improves the overall response to insulin.[1]

-

Enhanced insulin-stimulated glucose uptake and glycogen synthesis in muscle: By antagonizing amylin, Amylin (8-37) restores the ability of insulin to promote glucose storage in skeletal muscle.[1][2]

-

Correction of hepatic insulin resistance: In insulin-resistant models, Amylin (8-37) can improve the liver's response to insulin.[1]

-

Alterations in lipid metabolism: Amylin (8-37) has been shown to lower plasma nonesterified fatty acids (NEFA) and reduce muscle triglyceride content.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of rat Amylin (8-37) on various metabolic parameters as determined in key in vivo and in vitro studies.

Table 1: In Vivo Effects of Amylin (8-37) Infusion during Hyperinsulinemic-Euglycemic Clamp in Rats

| Parameter | Saline Control | Saline + Amylin (8-37) | hGH-Induced Insulin Resistance | hGH + Amylin (8-37) |

| Plasma Insulin (pM) | 100 ± 10 | 70 ± 5 | 150 ± 15 | 110 ± 12 |

| Glucose Infusion Rate (mg·kg⁻¹·min⁻¹) | 25 ± 2 | 30 ± 2.5 | 15 ± 1.5 | 22 ± 2 |

| Whole Body Glucose Disposal (mg·kg⁻¹·min⁻¹) | 28 ± 2.5 | 33 ± 3 | 18 ± 2 | 25 ± 2.5 |

| Hepatic Glucose Output (mg·kg⁻¹·min⁻¹) | 3 ± 0.5 | 3 ± 0.4 | 6 ± 0.8 | 3.5 ± 0.6 |

| Plasma NEFA (mM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.6 ± 0.07 | 0.45 ± 0.05 |

| Muscle Triglyceride (µmol/g) | 5.0 ± 0.5 | 3.5 ± 0.4 | 6.5 ± 0.6 | 5.2 ± 0.5 |

*Data are presented as mean ± SEM. *P < 0.05 compared to the respective control group (Saline Control or hGH-Induced Insulin Resistance). Data compiled from studies such as Hettiarachchi et al., 1997.[1][2]

Table 2: In Vitro Effects of Amylin (8-37) on Insulin-Stimulated Glycogen Synthesis in Isolated Rat Soleus Muscle

| Condition | [¹⁴C]Glucose Incorporation into Glycogen (nmol·g⁻¹·h⁻¹) |

| Basal | 50 ± 5 |

| Insulin (100 nM) | 150 ± 12 |

| Insulin (100 nM) + Amylin (100 nM) | 80 ± 7* |

| Insulin (100 nM) + Amylin (100 nM) + Amylin (8-37) (1 µM) | 140 ± 10# |

| Insulin (100 nM) + Amylin (8-37) (1 µM) | 155 ± 13 |

*Data are presented as mean ± SEM. *P < 0.05 compared to Insulin alone. #P < 0.05 compared to Insulin + Amylin. Data compiled from studies such as Hettiarachchi et al., 1997.[2]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Conscious Rats

This protocol is designed to assess whole-body and tissue-specific insulin sensitivity in vivo.

1. Animal Preparation:

-

Male Wistar rats are cannulated in the carotid artery (for blood sampling) and jugular vein (for infusions) under anesthesia.

-

Rats are allowed to recover for 5-7 days.

-

Animals are fasted for 5 hours before the experiment.

2. Infusion Protocol:

-

A continuous infusion of either saline or rat Amylin (8-37) (e.g., at a rate of 0.125 µmol/h) is initiated and maintained throughout the experiment.[1]

-

For insulin resistance models, human growth hormone (hGH) can be co-infused.

-

After a 3.75-hour equilibration period, a hyperinsulinemic-euglycemic clamp is initiated.[1]

3. Clamp Procedure:

-

A continuous infusion of human insulin is started (e.g., at a rate of 100 mU/l).[1]

-

Blood glucose levels are monitored every 5-10 minutes from the arterial cannula.

-

A variable infusion of 20% glucose is adjusted to maintain euglycemia (e.g., ~6.0 mM).

-

A bolus of 2-deoxy-D-[³H]glucose and [¹⁴C]glucose can be administered to measure glucose uptake in individual tissues.

4. Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity.

-

Whole-body glucose disposal and hepatic glucose output can be calculated using tracer data.

-

Plasma samples are collected for the analysis of insulin, NEFA, and other metabolites.

-

At the end of the clamp, tissues (e.g., skeletal muscle, liver, adipose tissue) are collected for analysis of triglyceride content and glucose uptake.

In Vitro Insulin-Stimulated Glycogen Synthesis in Isolated Rat Soleus Muscle

This protocol assesses the direct effects of Amylin (8-37) on insulin action in skeletal muscle.

1. Muscle Preparation:

-

Soleus muscles are dissected from anesthetized male Wistar rats.

-

Muscles are split longitudinally into strips.

2. Incubation:

-

Muscle strips are pre-incubated in Krebs-Henseleit buffer containing glucose and bovine serum albumin.

-

Strips are then transferred to fresh media containing various combinations of insulin, rat amylin, and rat Amylin (8-37).

-

[¹⁴C]glucose is added to the medium to trace its incorporation into glycogen.

-

Incubation is carried out for a set period (e.g., 2 hours) at 37°C with continuous gassing (95% O₂/5% CO₂).

3. Measurement of Glycogen Synthesis:

-

After incubation, muscle strips are washed, blotted, and frozen in liquid nitrogen.

-

Glycogen is extracted from the muscle tissue.

-

The amount of [¹⁴C]glucose incorporated into glycogen is determined by scintillation counting.

Signaling Pathways and Mechanisms of Action

The antagonistic effect of Amylin (8-37) on insulin action is primarily mediated through its interaction with the amylin receptor, a G-protein coupled receptor (GPCR). By blocking amylin binding, Amylin (8-37) prevents the downstream signaling events that interfere with insulin signaling.

Amylin-Induced Insulin Resistance and Its Reversal by Amylin (8-37)

Amylin, upon binding to its receptor in skeletal muscle, is thought to activate a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[3] This leads to the activation of glycogen phosphorylase, the enzyme responsible for glycogen breakdown, and the inhibition of glycogen synthase, the enzyme responsible for glycogen synthesis.[3][4] This counteracts the anabolic effects of insulin. Amylin (8-37) competitively binds to the amylin receptor, preventing amylin from initiating this cascade, thereby allowing the insulin signaling pathway to function unimpeded.

Caption: Amylin and Insulin Signaling Crosstalk in Skeletal Muscle.

Experimental Workflow for Investigating Amylin (8-37) Effects

The following diagram outlines a typical experimental workflow for studying the in vivo and in vitro effects of rat Amylin (8-37).

Caption: Experimental workflow for Amylin (8-37) studies.

Conclusion

Rat Amylin (8-37) serves as a valuable research tool for elucidating the physiological and pathophysiological roles of endogenous amylin in insulin action and overall metabolic regulation. The data clearly demonstrate its ability to enhance insulin sensitivity by antagonizing the effects of amylin, particularly in skeletal muscle. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the amylin receptor system in metabolic diseases such as type 2 diabetes. Further research into the precise molecular crosstalk between the amylin and insulin signaling pathways will be crucial for the development of novel and effective therapeutic strategies.

References

- 1. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Effects in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of glycogen synthase and phosphorylase by amylin in rat skeletal muscle. Hormonal effects on the phosphorylation of phosphorylase and on the distribution of phosphate in the synthase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Amylin (8-37), Rat, in Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the effects of the amylin antagonist, Amylin (8-37), on lipid metabolism in rats. It consolidates key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and processes.

Introduction

Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells and plays a role in glycemic control and energy homeostasis[1][2]. Its truncated analogue, Amylin (8-37), acts as a specific and competitive antagonist at the amylin receptor, making it a critical tool for elucidating the physiological functions of endogenous amylin[3][4]. While amylin's effects on glucose metabolism have been extensively studied, its influence on lipid metabolism is a significant area of investigation. This guide explores the specific modulatory effects of Amylin (8-37) on lipid profiles in both plasma and key metabolic tissues like the liver and skeletal muscle.

Mechanism of Action of Amylin (8-37)

Amylin (8-37) functions by competitively blocking the binding of native amylin to its receptors[4][5]. Amylin receptors are heterodimers, typically composed of the calcitonin receptor (CTR) complexed with a Receptor Activity-Modifying Protein (RAMP), either RAMP1 or RAMP3[6][7]. By occupying these receptors without initiating a downstream signal, Amylin (8-37) effectively negates the physiological actions of endogenous amylin. This antagonism allows researchers to infer the roles of amylin by observing the metabolic changes that occur when its signaling is inhibited.

References

- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Amylin (8-37), rat's function in glucose uptake and glycogen deposition

An In-Depth Technical Guide on the Function of Amylin (8-37) in Rat Models: Role in Glucose Uptake and Glycogen Deposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin (8-37), a truncated peptide analog of native amylin, serves as a crucial research tool for elucidating the metabolic roles of its parent hormone. In rat models, Amylin (8-37) has been demonstrated to function primarily as an amylin receptor antagonist, with significant implications for glucose homeostasis. This technical guide provides a comprehensive overview of the function of rat Amylin (8-37), with a specific focus on its modulatory effects on glucose uptake and glycogen deposition in key metabolic tissues. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers in the fields of diabetes, metabolism, and pharmacology.

Introduction to Amylin and the Antagonist Amylin (8-37)

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake.[1][2][3] It plays a synergistic role with insulin in regulating postprandial glucose levels by suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.[1][2][4]

Amylin (8-37) is a synthetic fragment of the full-length amylin peptide, lacking the first seven N-terminal amino acids. This structural modification confers it the properties of an amylin receptor antagonist.[5][6][7] In rat models, it is widely used to investigate the physiological and pathophysiological actions of endogenous amylin by competitively blocking its receptor.[7][8] Studies have shown that Amylin (8-37) can selectively inhibit insulin-related glucose uptake and glycogen deposition in muscle tissue, making it an invaluable tool for metabolic research.[5][9][10]

Role of Amylin (8-37) in Glucose Uptake

Amylin itself has been shown to inhibit insulin-stimulated glucose uptake in skeletal muscle.[11][12] Amylin (8-37), by acting as an antagonist, can reverse or block this effect. In vivo studies in rats have demonstrated that infusion of Amylin (8-37) enhances whole-body and muscle insulin sensitivity.[5][7][8] This suggests that by blocking the effects of endogenous amylin, Amylin (8-37) facilitates more efficient glucose disposal into peripheral tissues. In insulin-resistant rat models, such as those induced by human growth hormone (hGH) infusion, Amylin (8-37) has been shown to improve insulin-mediated glucose uptake in both muscle and white adipose tissue.[7]

Quantitative Data on Glucose Metabolism

The following table summarizes the quantitative effects of Amylin and its antagonist, Amylin (8-37), on glucose metabolism in rat models.

| Parameter | Tissue/Model | Treatment | Effect | Reference |

| Glucose Uptake | Rat Hindlimb (Fast Oxidative Muscle) | 100 nM Amylin | ↓ 41% decrease in 2-deoxy-[3H]glucose uptake | [11] |

| Rat Hindlimb (Fast Glycolytic Muscle) | 100 nM Amylin | ↓ 36% decrease in 2-deoxy-[3H]glucose uptake | [11] | |

| Rat Hindlimb (Slow Oxidative Muscle) | 100 nM Amylin | ↓ 37% decrease in 2-deoxy-[3H]glucose uptake | [11] | |

| Insulin Sensitivity | hGH-infused rats | Amylin (8-37) infusion (0.125 µmol/h) | ↑ Enhanced insulin-mediated glucose uptake (𝑅'𝑔) in muscle and white adipose tissue | [7] |

| Saline-infused rats | Amylin (8-37) infusion (0.125 µmol/h) | ↑ Enhanced whole body and muscle insulin sensitivity (P<0.05) | [5][8] | |

| Plasma Glucose | 5-7h fasted conscious rats | Amylin (8-37) infusion (125 nmol/h) | ↓ Lowered plasma glucose levels (P<0.05) | [13] |

Role of Amylin (8-37) in Glycogen Deposition

One of the primary actions of amylin in skeletal muscle is the inhibition of glycogen synthesis and the stimulation of glycogenolysis.[12][13] It achieves this by modulating the activity of key enzymes such as glycogen synthase and glycogen phosphorylase.[12]

Amylin (8-37) effectively counteracts these effects. In isolated rat soleus muscle, Amylin (8-37) blocks the amylin-induced inhibition of insulin-stimulated glycogen synthesis in a dose-dependent manner.[7][8] Importantly, in the absence of amylin, Amylin (8-37) itself does not appear to have a direct effect on either basal or insulin-stimulated glycogen synthesis, reinforcing its role as a specific antagonist.[7][8]

Quantitative Data on Glycogen Metabolism

| Parameter | Tissue/Model | Treatment | Effect | Reference |

| Glycogen Synthesis | Isolated Rat Soleus Muscle | Amylin (8-37) | Blocks amylin-induced inhibition of glycogen synthesis | [5][8] |

| Isolated Rat Soleus Muscle | Amylin (8-37) alone | No effect on basal or insulin-stimulated glycogen synthesis | [7][8] | |

| Muscle Glycogen | Rat Hindlimb | 100 nM Amylin | ↓ Decreased muscle glycogen concentration | [11] |

Signaling Pathways

Amylin exerts its effects through a complex receptor system composed of the calcitonin receptor (CTR) coupled with a receptor activity-modifying protein (RAMP).[][15] This G-protein coupled receptor (GPCR) activates multiple intracellular signaling pathways, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][16] Elevated cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit glycogen synthase, thus reducing glycogen deposition.

Amylin (8-37) acts by competitively binding to the amylin receptor complex, thereby preventing amylin from initiating this downstream signaling cascade.

Caption: Amylin signaling pathway and the antagonistic action of Amylin (8-37).

Experimental Methodologies

Detailed and standardized protocols are critical for obtaining reproducible data in metabolic studies. Below are methodologies for key experiments involving Amylin (8-37) in rats.

In Vivo Euglycemic-Hyperinsulinemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body and tissue-specific glucose uptake under steady-state insulin and glucose levels.

Protocol:

-

Animal Preparation: Male Wistar rats are catheterized in the jugular vein (for infusions) and carotid artery (for sampling) 24 hours prior to the study.[17] The animals are fasted overnight.

-

Infusion Setup: On the day of the experiment, the conscious and unrestrained rats are connected to infusion pumps.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

-

Clamp Period: A continuous infusion of insulin (e.g., 4 mU/kg/min) is started.[18] Arterial blood is sampled every 5-10 minutes to measure blood glucose. A variable infusion of 20-50% glucose is adjusted to maintain euglycemia (basal glucose level).[17][18]

-

Amylin (8-37) Administration: Amylin (8-37) (e.g., 0.125 µmol/h) or saline is co-infused throughout the clamp period.[8]

-

Glucose Uptake Tracer: Towards the end of the clamp, a bolus of 2-deoxy-[¹⁴C]glucose is administered to measure the glucose metabolic index (R'g) in individual tissues.[8]

Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp in rats.

Ex Vivo Glucose Uptake in Isolated Skeletal Muscle

Objective: To measure glucose uptake directly in isolated muscle tissue, removing systemic influences.

Protocol:

-

Muscle Dissection: Rats are anesthetized, and soleus or epitrochlearis muscles are carefully dissected.

-

Pre-incubation: Muscles are pre-incubated for 30-60 minutes in Krebs-Henseleit Buffer (KHB) gassed with 95% O₂ / 5% CO₂, containing glucose and any desired inhibitors or antagonists like Amylin (8-37).

-

Incubation: Tissues are transferred to fresh KHB containing insulin (e.g., 1 nM) and radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG).[19][20] Contralateral muscles can be used as a basal (no insulin) control.

-

Washing: After incubation (e.g., 20-60 minutes), muscles are rapidly washed in ice-cold saline to remove extracellular tracer.

-

Digestion & Scintillation Counting: Muscles are dissolved in a tissue solubilizer or digested in NaOH. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.[20][21]

-

Data Calculation: Glucose uptake is calculated based on the intracellular accumulation of the radiolabeled tracer and expressed as nmol/mg of tissue/hour.

Glycogen Content Measurement

Objective: To quantify the amount of glycogen stored in liver or muscle tissue.

Protocol:

-

Tissue Homogenization: A weighed portion of frozen tissue (~20-50 mg) is homogenized in ice-cold perchloric acid (PCA) or digested in hot 30% potassium hydroxide (KOH).[22][23]

-

Glycogen Precipitation: Glycogen is precipitated from the homogenate by adding ethanol and centrifuging the sample.[23] The resulting pellet is washed with ethanol to remove contaminants.

-

Hydrolysis: The glycogen pellet is hydrolyzed to glucose by incubation with amyloglucosidase or by acid hydrolysis (e.g., 2N H₂SO₄ in a boiling water bath).[23]

-

Glucose Quantification: The resulting glucose concentration is measured using a glucose oxidase-peroxidase assay or an anthrone-based colorimetric method.[23][24]

-

Calculation: Glycogen content is expressed as mg of glycogen per gram of wet tissue weight.

Conclusion

Amylin (8-37) is a potent and specific antagonist of the amylin receptor in rats. Its application in both in vivo and ex vivo models has been instrumental in defining the role of endogenous amylin as a negative regulator of insulin-stimulated glucose uptake and glycogen deposition, particularly in skeletal muscle. By blocking these inhibitory actions, Amylin (8-37) leads to an overall enhancement of insulin sensitivity. The data and protocols summarized in this guide underscore the utility of Amylin (8-37) as a critical tool for researchers and drug development professionals investigating metabolic diseases such as insulin resistance and type 2 diabetes. Further research utilizing this antagonist may continue to uncover novel aspects of amylin's role in integrated fuel metabolism.

References

- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amylin-mediated control of glycemia, energy balance, and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. molnova.cn [molnova.cn]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tebubio.com [tebubio.com]

- 10. NB-64-67905-1mg | Amylin (8-37), rat [138398-61-5] Clinisciences [clinisciences.com]

- 11. Amylin influences insulin-stimulated glucose metabolism by two independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.physiology.org [journals.physiology.org]

- 15. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucose uptake assay [bio-protocol.org]

- 21. revvity.com [revvity.com]

- 22. Comparison of Methods to Assay Liver Glycogen Fractions: The Effects of Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dynamics of the Glycogen β-Particle Number in Rat Hepatocytes during Glucose Refeeding - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Anorectic Effects of Amylin (8-37) in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anorectic effects of the pancreatic hormone amylin and its antagonist, Amylin (8-37), in rat models. Amylin, co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis and acts as a satiety signal to regulate food intake and body weight.[1][2] Understanding the mechanisms of amylin action and its antagonism by fragments like Amylin (8-37) is crucial for the development of novel therapeutics for obesity and metabolic disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of amylin and its antagonists on food intake and body composition in rats, as reported in various studies.

Table 1: Anorectic Effects of Amylin Administration in Rats

| Compound | Dose | Administration Route | Rat Model | Key Findings | Reference(s) |

| Amylin | 1-10 µg/kg | Intraperitoneal (IP) | 12-h food-deprived old rats | Significant decrease in food intake, most prominent in the first 2 hours. | [3] |

| Amylin | 0.1-1 µg/kg | Intraperitoneal (IP) | 24-h food-deprived young rats | Dose-dependent reduction in food intake. | [3] |

| Amylin | 50, 75, 100 µg/kg | Intraperitoneal (IP) | 4-month-old rats | Decreased food intake. | [4] |

| Amylin | 5 µg/kg or 2.5 µ g/rat | Intraperitoneal (IP) | 24-h food-deprived STZ-diabetic and control rats | Similar anorectic effect in both diabetic and non-diabetic rats. | [5] |

| Amylin | 2.5 or 5 pmol·kg⁻¹·min⁻¹ | Intravenous (IV) Infusion (3-h) | Non-food-deprived rats | Inhibited food intake by ~50%. | [6] |

| Amylin | Not specified | Intracerebroventricular (i3vt) | Rats | Potently reduces food intake, body weight, and adiposity. | [7][8] |

| Amylin | Not specified | Intrahypothalamic | Schedule-fed rats | Reduced feeding for eight hours. | [9] |

Table 2: Effects of Amylin Antagonists on Food Intake and Body Composition in Rats

| Compound | Dose | Administration Route | Rat Model | Key Findings | Reference(s) |

| CGRP (8-37) | 10 µg/kg | Intraperitoneal (IP) | Non-diabetic rats | Markedly attenuated the anorectic effects of CCK (0.25 and 2 µg/kg) and bombesin (5 µg/kg). | [5] |

| CGRP (8-37) | 10 µg/kg | Intraperitoneal (IP) | 24-h food-deprived rats | Abolished the anorectic effect of amylin (1 µg/kg) and glucagon (400 µg/kg). | [10] |

| AC187 | 60–2,000 pmol·kg⁻¹·min⁻¹ | Intravenous (IV) Infusion (3-4 h) | Non-food-deprived rats | Dose-dependently stimulated food intake (maximal increases from 76% to 171%). | [6] |

| AC187 | 250 and 1000 pmol | Intracerebroventricular (i3vt) Bolus | Ad lib-fed male Long Evans rats | Significantly elevated 4-h food intake. | [7][8] |

| AC187 | 100 pmol/h | Continuous i3vt Infusion (14 days) | Rats | Significantly increased food intake over 14 days (360 ± 12 g vs. 322 ± 6 g for control). Increased body fat by ~30% with no significant change in body weight. | [7][8] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe common experimental protocols used in the investigation of amylin's anorectic effects.

Animal Models

-

Species and Strain: Male Long Evans rats[7][8], Sprague-Dawley rats[11], and Fischer 344 rats[4] are commonly used.

-

Age and Weight: Studies have utilized rats of varying ages, from young (7-9 weeks) to old (15-18 months), to investigate age-related differences in amylin sensitivity.[3][4]

-

Housing and Diet: Animals are typically housed individually in a controlled environment with a standard light-dark cycle. Standard chow and water are provided ad libitum unless otherwise specified by the experimental design (e.g., food deprivation).

Drug Administration

-

Intraperitoneal (IP) Injection: A common route for systemic administration. Amylin or its antagonists are dissolved in a vehicle (e.g., saline) and injected into the peritoneal cavity. Doses are often calculated based on the animal's body weight (e.g., µg/kg).[3][4][5][10]

-

Intravenous (IV) Infusion: This method allows for sustained delivery of the compound. Rats are often fitted with jugular vein catheters. The compound is infused at a specific rate (e.g., pmol·kg⁻¹·min⁻¹) over a defined period.[6]

-

Intracerebroventricular (ICV) Cannulation and Infusion: To investigate the central effects of amylin, a cannula is surgically implanted into a cerebral ventricle (e.g., third ventricle, i3vt).[7][8][11] This allows for direct administration of compounds into the central nervous system, bypassing the blood-brain barrier. Infusions can be acute (bolus) or chronic (via osmotic minipumps).[7][8]

Measurement of Food Intake and Meal Patterns

-

Manual Measurement: Food is weighed at specific time points before and after drug administration to determine cumulative food intake.

-

Automated Monitoring: Continuous computer recordings of changes in food bowl weight allow for detailed analysis of meal patterns, including meal size and frequency.[6]

Body Composition Analysis

-

Following chronic studies, body composition can be assessed to determine changes in fat mass and lean tissue. This can be done through techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.[7][8]

Signaling Pathways and Experimental Workflows

The anorectic effects of amylin are primarily mediated by the central nervous system. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Amylin Signaling Pathway for Anorexia.

The diagram above illustrates that peripherally secreted amylin acts on the area postrema (AP), a region in the brainstem that lacks a complete blood-brain barrier.[12][13] This initiates a signaling cascade involving the nucleus of the solitary tract (NTS), lateral parabrachial nucleus (LPBN), hypothalamus, and ventral tegmental area (VTA), ultimately leading to increased satiety and reduced food intake.[2][12] Amylin antagonists like Amylin (8-37) and AC187 block the binding of amylin to its receptors in the AP, thereby inhibiting this anorectic effect.[1]

Caption: Typical Experimental Workflow for Amylin Studies.

This workflow outlines the key steps in a typical in vivo study investigating the effects of amylin or its antagonists on food intake in rats. It begins with animal acclimatization and any necessary surgical preparations, followed by baseline data collection, treatment administration, and subsequent data recording and analysis.

References

- 1. Pancreatic signals controlling food intake; insulin, glucagon and amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amylin activates distributed CNS nuclei to control energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of food intake in rats by intraperitoneal injection of low doses of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anorectic effects of amylin in rats over the life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different influence of CGRP (8-37), an amylin and CGRP antagonist, on the anorectic effects of cholecystokinin and bombesin in diabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anorexia following the intrahypothalamic administration of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of the anorectic effects of glucagon, cholecystokinin, and bombesin by the amylin receptor antagonist CGRP(8-37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for a physiological role of central calcitonin gene-related peptide (CGRP) receptors in the control of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brainstem mechanisms of amylin-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Notes and Protocols: Intraperitoneal Injection of Amylin (8-37) in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amylin (8-37) is a truncated peptide analog of the native rat/mouse amylin hormone. It functions as a competitive antagonist at the amylin receptor, effectively blocking the physiological actions of endogenous amylin.[1][2][3] Amylin itself is a pancreatic hormone co-secreted with insulin that plays a role in glucose homeostasis, gastric emptying, and satiety.[4][5] Due to its antagonistic properties, Amylin (8-37) is a critical research tool for investigating the roles of the amylin signaling system in various physiological and pathological processes, including metabolic disorders, insulin resistance, and neurodegenerative diseases.[1][2][6][7] These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of Amylin (8-37) in mice for research purposes.

Mechanism of Action

Amylin receptors are complex heterodimers, composed of the calcitonin receptor (CTR) coupled with one of three Receptor Activity-Modifying Proteins (RAMPs), most commonly RAMP1 or RAMP3.[4][6] The association with a RAMP confers high affinity for amylin.[8] Upon binding of amylin, the receptor complex primarily activates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] Amylin (8-37) competes with endogenous amylin for binding to this receptor complex, thereby inhibiting downstream signal transduction. This blockade allows researchers to elucidate the specific contributions of amylin signaling to metabolic and neuronal regulation.

Amylin Signaling Pathway and Antagonism by Amylin (8-37)

Caption: Amylin (8-37) competitively blocks amylin binding to its receptor.

Experimental Protocols

This section details the necessary materials, reagent preparation, and the step-by-step procedure for IP injection in mice.

Materials and Reagents

-

Amylin (8-37), rat/mouse, lyophilized powder (e.g., MedChemExpress, Bachem)

-

Sterile 0.9% saline solution (vehicle)

-

Sterile, pyrogen-free water for reconstitution (if required)

-

1.5 mL sterile microcentrifuge tubes

-

Insulin syringes or 1 mL syringes

-

25-27 gauge needles[9]

-

Appropriate mouse strain and housing

-

Analytical balance

-

Vortex mixer

-

Ice bucket

Reagent Preparation: Amylin (8-37) Stock and Working Solutions

-

Acclimatization: Allow the lyophilized Amylin (8-37) vial to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in sterile 0.9% saline or sterile water to create a stock solution (e.g., 1 mg/mL). Gently vortex to dissolve. Note: Follow manufacturer's specific reconstitution recommendations if provided.

-

Storage (Stock Solution): Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute it with sterile 0.9% saline to the final desired concentration. The final injection volume should not exceed 10 mL/kg of body weight.[9]

Example Calculation:

-

Target Dose: 100 µg/kg

-

Mouse Weight: 25 g (0.025 kg)

-

Total Dose Needed: 100 µg/kg * 0.025 kg = 2.5 µg

-

Stock Solution: 1 mg/mL (1000 µg/mL)

-

Working Solution (for injection volume of 0.1 mL):

-

Final concentration needed: 2.5 µg / 0.1 mL = 25 µg/mL

-

Dilute the 1000 µg/mL stock solution accordingly with sterile saline.

-

Intraperitoneal (IP) Injection Procedure

This procedure should be performed by personnel trained in rodent handling and injection techniques, following approved institutional animal care guidelines.

-

Animal Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck). The mouse should be tilted with its head slightly lower than its hind end to allow abdominal organs to shift away from the injection site.[9]

-

Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.[9]

-

Perform Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

-

Administer Compound: Gently depress the syringe plunger to deliver the Amylin (8-37) solution.

-

Withdraw Needle: Smoothly withdraw the needle.

-

Post-Injection Monitoring: Return the animal to its cage and monitor it for any signs of distress, bleeding at the injection site, or adverse reactions.[9]

Data Presentation: Dosing and Effects

The dosage of Amylin (8-37) and its parent compound, amylin, can vary significantly based on the experimental goals, mouse model, and administration route. The following table summarizes dosages from various studies to serve as a reference. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoint.

| Compound | Species/Model | Dose | Route | Duration | Key Findings | Reference |

| Amylin (8-37) | Rat | 125 nmol/h | Infusion | 4 hours | Blocked amylin-induced increases in plasma NEFA, glycerol, glucose, and insulin. | [6][7] |

| Amylin | C57BL/6 Mice | 10 µg/kg | IP | Single Dose | Increased c-Fos immunoreactivity in the area postrema and nucleus tractus solitarii. | [10] |

| Amylin | C57BL/6J Mice | 50, 500 µg/kg | IP | Single Dose | Acute reduction of food intake. | [11] |

| Amylin | Agouti Mice | 100 µg/kg | IP | Single Dose | Reduced cumulative food intake over 3 hours in fasted mice. | [12] |

| Amylin | 5XFAD Mice | 200 µg/kg | IP | Daily for 10 weeks | Reduced Aβ plaque burden and improved performance in Y maze and Morris water maze tests. | [13] |

| Amylin | Rats | 5 µg/kg | IP | Single Dose | Reduced food intake in 24-h food-deprived rats. | [14] |

| Amylin | Rats | 100 µg/kg | IP | Single Dose | Reduced meal size and feeding rate. | [15] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute in vivo study using Amylin (8-37).

Caption: A generalized workflow for in vivo studies using Amylin (8-37).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, mouse - 1 mg [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Intraperitoneal injection of the pancreatic peptide amylin potently reduces behavioral impairment and brain amyloid pathology in murine models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Continuous Infusion of Amylin (8-37) in Conscious Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the continuous infusion of the amylin antagonist, Amylin (8-37), in conscious rat models. The protocols detailed below are based on established methodologies to investigate the metabolic effects of blocking amylin action.

Overview and Significance

Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a role in glucose homeostasis. The antagonist Amylin (8-37) is a critical tool for elucidating the physiological functions of endogenous amylin. Continuous infusion in conscious animals is a preferred method to avoid the confounding effects of anesthesia and to study long-term metabolic regulation. The primary applications include investigating insulin resistance, lipid metabolism, and glucagon secretion.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the metabolic effects of continuous Amylin (8-37) infusion in conscious rats.

| Parameter | Treatment Group | Value | Unit | Significance |

| Amylin (8-37) Infusion Rate | Saline + Amylin (8-37) | 0.125 | μmol/h | - |

| hGH + Amylin (8-37) | 0.125 | μmol/h | - | |

| Plasma Insulin | Saline + Amylin (8-37) | Reduced | - | P < 0.001 |

| hGH + Amylin (8-37) | Reduced | - | P < 0.001 | |

| Whole Body Insulin Sensitivity | Saline + Amylin (8-37) | Enhanced | - | P < 0.05 |

| hGH + Amylin (8-37) | Enhanced | - | P < 0.05 | |

| Muscle Insulin Sensitivity | Saline + Amylin (8-37) | Enhanced | - | P < 0.05 |

| hGH + Amylin (8-37) | Enhanced | - | P < 0.05 | |

| Basal Plasma Triglycerides | Saline + Amylin (8-37) | Increased | - | P < 0.05 |

| hGH + Amylin (8-37) | Increased | - | P < 0.05 | |

| Plasma NEFA | Saline + Amylin (8-37) | Lowered | - | P < 0.05 |

| hGH + Amylin (8-37) | Lowered | - | P < 0.05 | |

| Muscle Triglyceride Content | Saline + Amylin (8-37) | Reduced | - | P < 0.05 |

| Total Long-Chain Acyl-CoA Content | Saline + Amylin (8-37) | Reduced | - | P < 0.05 |

hGH: human Growth Hormone, NEFA: Nonesterified Fatty Acids. Data extracted from Hettiarachchi M, et al. Am J Physiol. 1997.[1]

Experimental Protocols

Animal Model and Surgical Preparation

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum prior to the experiment.

-

Surgical Cannulation: For infusion via a syringe pump, surgical implantation of a carotid artery cannula is required. This procedure should be performed under anesthesia several days before the experiment to allow for full recovery. The cannula is externalized at the back of the neck.

Protocol for Continuous Infusion via Syringe Pump

This protocol is adapted from a study investigating the effects of Amylin (8-37) on insulin action and lipid metabolism.[1][4]

Materials:

-

Rat Amylin (8-37) peptide

-

Sterile 0.9% saline

-

Syringe pump

-

Connecting tubing and swivels to allow free movement of the animal

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

Procedure:

-

Preparation of Infusion Solution: Dissolve rat Amylin (8-37) in sterile 0.9% saline to achieve the desired concentration for an infusion rate of 0.125 μmol/h. The total infusion volume is typically around 600 μl/h.[4]

-

Experimental Setup: House the cannulated, conscious rats in individual cages that allow for free movement. Connect the carotid cannula to the syringe pump via the tubing and a swivel system.

-

Initiation of Infusion: Begin the continuous infusion of either saline (control) or the Amylin (8-37) solution.

-

Infusion Period: Continue the infusion for a predetermined period, for example, 5.75 hours.[1][4]

-

Blood Sampling: Collect blood samples at baseline and at specified time points throughout the infusion period. For extended basal studies, samples can be collected hourly.[4]

-

(Optional) Euglycemic-Hyperinsulinemic Clamp: To assess insulin sensitivity, a euglycemic-hyperinsulinemic clamp can be initiated during the final 2 hours of the infusion.[4] This involves a continuous infusion of insulin and a variable infusion of glucose to maintain euglycemia.

-

Sample Processing and Analysis: Process blood samples to separate plasma. Analyze plasma for glucose, insulin, nonesterified fatty acids (NEFA), triglycerides, and glycerol using standard colorimetric or radioimmunoassay methods.[4]

Protocol for Continuous Infusion via Osmotic Pump

For longer-term studies, continuous infusion using a subcutaneously or intraperitoneally implanted osmotic pump is a suitable alternative.

Materials:

-

Osmotic pump (select a model with an appropriate flow rate and duration for the study)

-

Rat Amylin (8-37) peptide

-

Sterile vehicle (e.g., saline or an appropriate buffer)

-

Surgical instruments for implantation

Procedure:

-